molecular formula C5H11ClN4 B2655895 N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine CAS No. 373356-44-6

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine

Cat. No.: B2655895
CAS No.: 373356-44-6
M. Wt: 162.62
InChI Key: PPNMRWPCRDEKRY-UHFFFAOYSA-N
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Description

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine typically involves the alkylation of 1H-1,2,4-triazole with N-methyl-2-chloroethanamine. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes such as cytochrome P450, which is involved in the biosynthesis of ergosterol in fungi. This inhibition disrupts the cell membrane integrity of the fungi, leading to their death . In agricultural applications, it can inhibit enzymes involved in plant growth, thereby acting as a herbicide .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.

    2-(1H-1,2,4-triazol-1-yl)ethanamine: Lacks the N-methyl group but has similar reactivity.

    N,N-Dimethyl-2-(1H-1,2,4-triazol-1-yl)ethanamine: Contains an additional methyl group on the nitrogen atom.

Uniqueness

N-Methyl-2-(1H-1,2,4-triazol-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

IUPAC Name

N-methyl-2-(1,2,4-triazol-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-6-2-3-9-5-7-4-8-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKFTPPMTMAAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1C=NC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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